Fmoc-1,3-dihydro-2h-isoindole-2-carboxylic acid
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Overview
Description
Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid: is a chemical compound with the molecular formula C24H19NO4 and a molecular weight of 385.41 g/mol . It is commonly used in the field of organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid typically involves the reaction of 1,3-dihydro-2H-isoindole-2-carboxylic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in an organic solvent.
Substitution: Reaction with nucleophiles to form substituted isoindole derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Deprotection: 1,3-dihydro-2H-isoindole-2-carboxylic acid.
Substitution: Substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid is widely used in peptide synthesis as a protecting group for amino acids . It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules . It plays a crucial role in the development of therapeutic peptides and proteins .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid involves the protection of amino groups during peptide synthesis . The Fmoc group is attached to the amino group, preventing it from reacting with other reagents . This protection is crucial for the selective formation of peptide bonds .
Comparison with Similar Compounds
- Boc-1,3-dihydro-2H-isoindole-2-carboxylic acid
- Cbz-1,3-dihydro-2H-isoindole-2-carboxylic acid
Uniqueness: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid is unique due to its ability to be easily removed under mild conditions using piperidine . This property makes it highly suitable for solid-phase peptide synthesis .
Properties
Molecular Formula |
C24H18NO4- |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/p-1 |
InChI Key |
YDLDAMFCNLVPGY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Origin of Product |
United States |
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